molecular formula C29H28F4N4O4 B608528 Letermovir CAS No. 917389-32-3

Letermovir

Cat. No.: B608528
CAS No.: 917389-32-3
M. Wt: 572.5 g/mol
InChI Key: FWYSMLBETOMXAG-QHCPKHFHSA-N
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Description

Letermovir, marketed under the brand name Prevymis, is an antiviral medication primarily used for the prevention of cytomegalovirus (CMV) infections. It is particularly beneficial for patients who have undergone allogeneic hematopoietic stem cell transplantation (HSCT) and are at high risk of CMV infection .

Mechanism of Action

Target of Action

Letermovir primarily targets the DNA terminase complex of the cytomegalovirus (CMV) . This complex, consisting of multiple subunits (pUL51, pUL56, and pUL89), is crucial for the processing of viral DNA .

Mode of Action

This compound inhibits the activity of the DNA terminase complex of CMV . The DNA terminase complex cuts the single repeating strand of viral DNA into individual viral genomes, which are then packaged into mature viral particles . By inhibiting this complex, this compound prevents the production of mature viral genomes and the formation of viable viral particles .

Biochemical Pathways

The biochemical pathway affected by this compound is the viral DNA processing pathway . By inhibiting the DNA terminase complex, this compound disrupts the normal processing of viral DNA, preventing the formation and release of infectious virus particles .

Pharmacokinetics

This compound exhibits an estimated bioavailability of 37% . It is metabolized to a minor extent through glucuronidation via UGT1A1/1A3 . The drug has a protein binding rate of 98.2% and an elimination half-life of 12 hours . This compound is primarily excreted via feces (93.3%), with less than 2% excreted via the kidneys . Renal impairment can increase exposure to this compound, although age is a confounding factor .

Result of Action

The molecular effect of this compound’s action is the inhibition of the DNA terminase complex, which prevents the production of mature viral genomes and viable viral particles . On a cellular level, this results in the prevention of CMV replication, thereby reducing the risk of CMV infection and disease in patients, particularly those who are immunocompromised .

Action Environment

Environmental factors such as the patient’s health status and other medications can influence the action, efficacy, and stability of this compound. For instance, cumulative steroid exposure was found to be a strong risk factor for CMV reactivation . Additionally, graft-versus-host disease prophylaxis with post-transplantation cyclophosphamide or calcineurin inhibitors plus mycophenolate were associated with an increased risk of CMV reactivation .

Biochemical Analysis

Biochemical Properties

Letermovir plays a crucial role in inhibiting the activity of the CMV DNA terminase complex, which is essential for viral DNA processing and packaging. The compound interacts with several subunits of the terminase complex, including pUL51, pUL56, and pUL89 . By binding to these subunits, this compound prevents the cleavage of viral DNA into mature genomes, thereby inhibiting the production of infectious viral particles .

Cellular Effects

This compound has significant effects on various cellular processes, particularly in cells infected with CMV. It influences cell function by preventing CMV replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . The inhibition of CMV replication by this compound reduces the risk of CMV reactivation and disease in transplant recipients, thereby preserving cellular integrity and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects by specifically inhibiting the CMV DNA terminase complex. This complex is responsible for processing viral DNA into unit-length genomes for packaging into viral particles. This compound binds to the subunits pUL51, pUL56, and pUL89, preventing the cleavage of viral DNA concatamers and resulting in the production of non-infectious viral particles . This inhibition effectively halts the replication cycle of CMV, reducing viral load and preventing infection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and maintains its antiviral activity over extended periods. Its efficacy can diminish if the virus develops resistance through mutations in the terminase complex genes . Long-term studies have shown that this compound effectively reduces CMV reactivation and disease in transplant recipients, with minimal degradation observed over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively prevents CMV infection without significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and gastrointestinal disturbances, have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in clinical use.

Metabolic Pathways

This compound is metabolized primarily through glucuronidation by the enzymes UGT1A1 and UGT1A3 . It is also a substrate for the cytochrome P450 enzyme CYP3A4/5. The compound inhibits several drug-metabolizing enzymes, including CYP2B6, CYP2C8, and CYP3A, and induces CYP3A4 and CYP2B6 in hepatocytes . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall pharmacokinetic profile of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with various transporters. It is a substrate for organic anionic transporting polypeptides (OATP)1B1/3 and P-glycoprotein (P-gp) . These transporters facilitate the uptake and distribution of this compound, affecting its localization and accumulation within target cells . The compound’s distribution is also influenced by its high protein binding affinity, which can impact its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily cytoplasmic, where it interacts with the CMV DNA terminase complex . The compound’s activity is dependent on its ability to reach and bind to the terminase subunits within the cytoplasm. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments, enhancing its antiviral activity .

Preparation Methods

The synthesis of Letermovir involves several steps, starting from commercially available materials. One of the key steps in its synthesis is the asymmetric aza-Michael reaction, which is catalyzed by a novel phase-transfer catalyst . This reaction is crucial for configuring the single stereocenter in this compound. The overall synthetic route includes the following steps:

Industrial production methods for this compound focus on optimizing yield and reducing impurities. A recent patent describes a method for preparing an amorphous form of this compound, which enhances production efficiency and reduces impurity levels .

Chemical Reactions Analysis

Letermovir undergoes various chemical reactions, including:

Common reagents used in these reactions include phase-transfer catalysts, bases like potassium phosphate, and solvents such as toluene . The major products formed from these reactions are intermediates leading to the final this compound molecule.

Properties

IUPAC Name

2-[(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28F4N4O4/c1-40-20-6-3-5-19(16-20)35-11-13-36(14-12-35)28-34-27-21(7-4-8-22(27)30)23(17-26(38)39)37(28)24-15-18(29(31,32)33)9-10-25(24)41-2/h3-10,15-16,23H,11-14,17H2,1-2H3,(H,38,39)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYSMLBETOMXAG-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)N2C(C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(F)(F)F)N2[C@H](C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28F4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40238683
Record name Letermovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

CMV relies on a DNA terminase complex consisting of multiple subunits (pUL51, pUL56, and pUL89) for processing of viral DNA. Viral DNA is produced in a single repeating strand which is then cut by the DNA terminase complex into individual viral genomes which can then be packaged into mature viral particles. Letemovir inhibits the activity of this complex to prevent production of mature viral genomes and the production of viable viral particles. The exact nature of Letemovir's binding to this complex is not currently known. Initially, the observation of resistance-causing mutations in pUL56 suggested this subunit was the location of Letemovir binding. However, resistance mutations have now been observed in pUL51, pUL56, and pUL89. It is possible that changes in amino acid sequence in one subunit could result in conformational changes to interacting subunits affecting Letemovir binding or that Letemovir interacts with multiple subunits of the complex but evidence towards either of these distinctions has not yet been seen. pUL89 is known to contain the endonuclease activity of the complex but because all members of the complex are necessary for targeting as well as protection from proteosomal degradation, it is difficult to discern if Letemovir inhibits pUL89's activity directly.
Record name Letermovir
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CAS No.

917389-32-3
Record name Letermovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917389-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Letermovir [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Letermovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12070
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Record name Letermovir
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Record name (4S)-2-{8-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-yl}acetic acid
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Record name LETERMOVIR
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Synthesis routes and methods I

Procedure details

Methyl {8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)-phenyl]-3,4-dihydroquinazolin-4-yl}acetate (64 g) is dissolved in 1,4-dioxane (450 ml) and 1N sodium hydroxide solution (325 ml) and stirred at room temperature for 2 h, then some of the solvent is distilled off at 30° C. in vacuo (400 ml). Subsequently, toluene (300 ml) is added and the phases are separated. The aqueous phase is washed with toluene (twice 150 ml), then the combined organic phases are extracted again with 1N sodium hydroxide solution (50 ml). The pH of the combined aqueous phases is adjusted to 7.5 with 2N hydrochloric acid (ca. 150 ml), then MIBK (150 ml) is added. The phases are separated, the aqueous phases are extracted again with MIBK (150 ml), then the combined MIBK phases are dried over sodium sulphate and concentrated at 45° C. A total of 64 g of (±)-{8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-(2-methoxy-5-trifluoromethylphenyl)-3,4-dihydroquinazolin-4-yl}acetic acid are obtained in quantitative yield as an amorphous solid.

Synthesis routes and methods II

Procedure details

(R)-{8-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-(2-methoxy-5-trifluoromethyl-phenyl)-3,4-dihydroquinazolin-4-yl}acetic acid (50 g) is dissolved in acetonitrile (500 ml) and treated with sodium methoxide (30% strength in methanol, 32.4 ml) and then stirred under reflux for 60 h. After cooling to room temperature, the mixture is concentrated to one half in vacuo, then it is adjusted to pH 7.5 using hydrochloric acid (20% strength, ca. 20 ml), MIBK (200 ml) is added and it is readjusted to pH 7 using hydrochloric acid (20% strength). The phases are separated, and the organic phase is dried over sodium sulphate and concentrated in a rotary evaporator to give a hard foam. The residue is dissolved in ethanol (150 ml) and concentrated, then again dissolved in ethanol (150 ml) and concentrated. A total of 54.2 g of (±)-{8 fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-(2-methoxy-5-trifluoromethylphenyl)-3,4-dihydroquinazolin-4-yl}acetic acid are thus obtained in quantitative yield as an amorphous solid.
Name
(R)-{8-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-(2-methoxy-5-trifluoromethyl-phenyl)-3,4-dihydroquinazolin-4-yl}acetic acid
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
32.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

At room temperature, 179.6 mg (4.49 mmol) of sodium hydroxide are added to 878 mg (1.5 mmol) of methyl {8-fluoro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydro-4-quinazolinyl}acetate (Example 31A) in 40 ml of dioxane, and the mixture is stirred at 50° C. for 2 hours. The pH is then adjusted to 4–5. The product is filtered off, washed with water and dried under reduced pressure.
Customer
Q & A

Q1: What is the mechanism of action of Letermovir?

A1: this compound is a potent antiviral agent specifically targeting human cytomegalovirus (HCMV). Unlike traditional antivirals like ganciclovir that inhibit viral DNA polymerase, this compound disrupts the viral terminase complex. It achieves this by binding to the UL56 subunit of the terminase complex, thereby inhibiting the cleavage of concatemeric strands of viral DNA. [, ] This halts the production of mature viral genomes, effectively blocking viral replication. [, ]

Q2: What are the downstream effects of this compound's interaction with the terminase complex?

A2: By binding to the UL56 subunit and inhibiting the terminase complex, this compound prevents the cleavage of viral DNA concatemers. [, ] This disruption halts the packaging of viral DNA into mature virions, effectively blocking the release of infectious viral particles. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: Regrettably, the provided research excerpts do not disclose the molecular formula or weight of this compound. A comprehensive literature search beyond these abstracts would be needed to provide this information.

Q4: Is there any available spectroscopic data characterizing this compound's structure?

A4: The research excerpts provided do not delve into the spectroscopic characterization of this compound. A more in-depth literature review would be required for this information.

Q5: How is this compound absorbed and metabolized in the body?

A5: this compound can be administered both orally and intravenously. [, ] It is primarily metabolized in the liver, with glucuronidation by UGT1A1/3 enzymes playing a key role. [] Unchanged this compound and its glucuronide metabolite are mainly excreted in the feces. []

Q6: Does this compound interact with drug transporters?

A6: Yes, this compound interacts with several drug transporters. It acts as a substrate for P-glycoprotein (P-gp) and organic anionic transporting polypeptides (OATPs), specifically OATP1B1/3. [] Furthermore, this compound can inhibit these transporters, as well as others like OATP2B1, OAT3, OCT2, BCRP, and BSEP. []

Q7: What cell-based assays have been used to demonstrate this compound's antiviral activity?

A7: While the provided abstracts don't specify particular cell-based assays, in vitro studies evaluating this compound's antiviral activity likely employed cell lines permissive to HCMV infection. These could include human foreskin fibroblasts (HFFs) or other cell lines like MRC-5. These assays would measure the reduction in viral replication and spread in the presence of this compound.

Q8: Have animal models been used to evaluate this compound's efficacy?

A8: While the provided abstracts do not specifically mention animal model studies, such models are standard practice in antiviral drug development. It is highly probable that animal models like mice with humanized immune systems or other susceptible animal models were used to assess this compound's efficacy and safety before proceeding to clinical trials.

Q9: What were the main findings of clinical trials evaluating this compound?

A11: Clinical trials have shown that this compound prophylaxis significantly reduces the incidence of clinically significant CMV infection (csCMVi) compared to placebo or preemptive therapy in CMV-seropositive hematopoietic stem cell transplant recipients. [, ] this compound also demonstrated a favorable safety profile in these trials. [, ]

Q10: Are there any known mechanisms of resistance to this compound?

A12: Yes, resistance to this compound has been observed, primarily through mutations in the UL56 gene, which encodes the viral terminase subunit targeted by the drug. [, ] The most frequently reported mutation is C325Y. [] These mutations can confer varying levels of resistance to this compound, emphasizing the need for resistance monitoring.

Q11: Does this compound show cross-resistance with other antiviral drugs?

A13: this compound's unique mechanism of action, targeting the viral terminase complex, distinguishes it from other classes of antivirals like ganciclovir, which target viral DNA polymerase. Therefore, this compound demonstrates no cross-resistance with ganciclovir or other existing anti-CMV drugs. [, ] This makes this compound a valuable therapeutic option for patients infected with ganciclovir-resistant CMV strains. []

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